molecular formula C8H12BrN3O B3093800 3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide CAS No. 1249294-01-6

3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide

Cat. No. B3093800
CAS RN: 1249294-01-6
M. Wt: 246.1 g/mol
InChI Key: QXCMOKBXXWGHID-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” is a chemical compound with the empirical formula C10H10BrN3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” is represented by the SMILES string BrC1=CN(N=C1)CC2=CC(N)=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline” include a molecular weight of 252.11 . It is a solid form .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Pyrazole Derivatives : Novel pyrazole derivatives, including those related to 3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide, have been synthesized and evaluated for their biological activities. These activities include insecticidal and fungicidal effects, as demonstrated in various studies (Zhu et al., 2014); (Li et al., 2015).

  • Structural Analysis and Antimicrobial Activities : The structural properties of antipyrine-like derivatives, including this compound, have been analyzed through X-ray structure characterization and Hirshfeld surface analysis. These compounds have been explored for their antimicrobial properties (Saeed et al., 2020).

  • Anti-Inflammatory and Antimicrobial Agents : Some derivatives of 1H-pyrazole have been designed and synthesized, showcasing anti-inflammatory and antimicrobial properties. This research is relevant for understanding the broad spectrum of applications for compounds like this compound (Bekhit & Fahmy, 2003).

  • Antibacterial and Antifungal Properties : Studies have shown that certain brominated pyrazole derivatives exhibit significant in vitro antibacterial and antifungal activities, highlighting the potential of this compound in similar applications (Pundeer et al., 2013).

  • Insecticidal and Fungicidal Activities : Research on novel bromo-pyrazole derivatives demonstrates their effectiveness in insecticidal and fungicidal applications. These findings support the potential use of this compound in agricultural and pest control fields (Zhang et al., 2019).

  • Antimicrobial Activity Study : Various bromo-pyrazole derivatives have been synthesized and tested for their antimicrobial activities, providing insights into the potential applications of this compound in combating microbial infections (Sherkar & Bhandarkar, 2015).

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Bromo-1H-pyrazol-1-yl)aniline”, indicates that it is classified as a danger under the GHS system, with hazard statements H315, H318, and H335 .

Mechanism of Action

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-2-10-8(13)3-4-12-6-7(9)5-11-12/h5-6H,2-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMOKBXXWGHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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